molecular formula C16H39N4Nb-3 B3115648 (t-Butylimido)tris(diethylamino)niobium CAS No. 210363-27-2

(t-Butylimido)tris(diethylamino)niobium

カタログ番号 B3115648
CAS番号: 210363-27-2
分子量: 380.41 g/mol
InChIキー: XEMGCFWEYRQHLX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

“(t-Butylimido)tris(diethylamino)niobium” is a niobium precursor used in deposition systems . It is also known by other names such as “(tert)-Butyliminotris(diethylamino)niobium”, “tris(N-ethylethanaminato)[2-methyl-2-propanaminato(2-)]-niobium”, and "t-Butylimido tris(diethylamino)niobium (V)" .


Synthesis Analysis

This compound is used in both thermal atomic layer deposition (ALD) and plasma-enhanced atomic layer deposition (PE-ALD) with H2O and O2 plasma as co-reactants .


Molecular Structure Analysis

The linear formula for this compound is “((CH3)6N)3NbN(CH3)3” and it has a molecular weight of 380.41 .


Physical And Chemical Properties Analysis

This compound is a liquid with a density of 1.015 g/mL at 25 °C . Its SMILES string is “CCN(CC)Nb©C)(N(CC)CC)N(CC)CC” and its InChI key is "CBCDPJRPMPTFKA-UHFFFAOYSA-N" .

科学的研究の応用

  • Superconducting Niobium Nitride Thin Films : (t-Butylimido)tris(diethylamino)niobium is used as a precursor in plasma-enhanced atomic layer deposition (PEALD) of niobium nitride (NbN) thin films. These films exhibit superconducting properties and are used in various applications including electronics and sensing devices. The deposition process is optimized for low resistivity and high superconducting transition temperatures (Ziegler et al., 2013), (Shibalov et al., 2021).

  • Atomic Layer Deposition for Nb2O5 Thin Films : This precursor is also employed in the atomic layer deposition of niobium oxide (Nb2O5) thin films. These films are studied for their dielectric properties and potential in high-k dielectrics, which are crucial in the semiconductor industry. The study focuses on the effects of deposition and post-deposition annealing conditions on the film's properties (Blanquart et al., 2012).

  • Superconducting Niobium Titanium Nitride Films : In addition to NbN, this compound has been used in the deposition of niobium titanium nitride (NbTiN) films. These films find applications in a variety of superconducting devices. The deposition process enables tuning of electrical and superconducting properties, like varying the superconducting critical temperature (Yemane et al., 2017).

  • Room-Temperature Deposition for Anticorrosive Films : A novel application is the room-temperature ALD of Nb2O5 using this precursor, which shows potential for anticorrosion applications. The resultant films demonstrate significant resistance to hydrochloric acid, making them suitable for protective coatings in harsh environments (Kentaro et al., 2017).

  • Transition Metal Dichalcogenide Heterostructures : The precursor is also instrumental in the growth of transition metal dichalcogenide heterostructures, particularly for TiSx-NbSx over both planar and 3D substrates. This is significant for the fabrication of next-generation nanoelectronic devices (Basuvalingam et al., 2021).

作用機序

Target of Action

(t-Butylimido)tris(diethylamino)niobium, also known as Tris(diethylamido)(tert-butylimido)niobium(V), is primarily used as a precursor in atomic layer deposition (ALD) processes . Its primary target is the deposition surface where it interacts with other reactants to form a thin film of niobium-based compounds .

Mode of Action

In the ALD process, this compound interacts with its target surface in a sequential, self-limiting manner . It reacts with the surface to form a monolayer, then the surface is purged to remove unreacted molecules and byproducts. This process is repeated to build up the desired film thickness .

Biochemical Pathways

Instead, it is involved in the chemical pathway of atomic layer deposition, contributing to the formation of niobium-based thin films .

Pharmacokinetics

Its properties relevant to ald processes include high reactivity and volatility, which ensure efficient deposition and purging .

Result of Action

The result of this compound’s action in ALD processes is the formation of high-quality niobium-based thin films. These films are used in various applications, including microelectronics and protective coatings .

Action Environment

The action of this compound is influenced by several environmental factors. The temperature and pressure of the ALD process, the nature of the co-reactants, and the specific surface properties of the substrate can all affect the efficiency of deposition and the quality of the resulting film . It’s also worth noting that this compound is air and moisture sensitive , which means it must be handled and stored under controlled conditions to maintain its reactivity and prevent premature reactions .

Safety and Hazards

The compound is classified as Eye Irritant 2, Flammable Liquid 2, STOT SE 3, and Water-reactive 2 . It has hazard statements H225, H261, H319, and H335, and precautionary statements P210, P231 + P232, P305 + P351 + P338 .

将来の方向性

The perfect thickness control and film homogeneity of the PEALD growth make films deposited using “(t-Butylimido)tris(diethylamino)niobium” extremely promising candidates for developing novel devices on the coherent quantum phase slip effect .

特性

IUPAC Name

tert-butyliminoniobium;diethylazanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.3C4H10N.Nb/c1-4(2,3)5;3*1-3-5-4-2;/h1-3H3;3*3-4H2,1-2H3;/q;3*-1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMGCFWEYRQHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC(C)(C)N=[Nb]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H39N4Nb-3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

210363-27-2
Record name (t-Butylimido)tris(diethylamino)niobium(V)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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